5-(4-methoxyphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide
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Overview
Description
5-(4-methoxyphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a piperidinylsulfonyl group, and an oxazole carboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of the oxazole ring and the subsequent attachment of the methoxyphenyl and piperidinylsulfonyl groups. Common reagents used in these reactions include various acids, bases, and solvents such as tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic protodeboronation and hydromethylation have been explored for related compounds .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Involving the addition of oxygen or removal of hydrogen.
Reduction: Involving the addition of hydrogen or removal of oxygen.
Substitution: Involving the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines .
Scientific Research Applications
5-(4-methoxyphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-[2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl]-1-methyl-3-(2-methylpropyl)-6,7-dihydro-1H-pyrazol[4,3-d]pyrimidin-7-one
- 5-(2-Ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one methanesulfonate
Uniqueness
What sets 5-(4-methoxyphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H25N3O5S |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C23H25N3O5S/c1-16-4-3-13-26(15-16)32(28,29)20-11-7-18(8-12-20)24-23(27)21-14-22(31-25-21)17-5-9-19(30-2)10-6-17/h5-12,14,16H,3-4,13,15H2,1-2H3,(H,24,27) |
InChI Key |
GKUGOKZTQTYOCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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